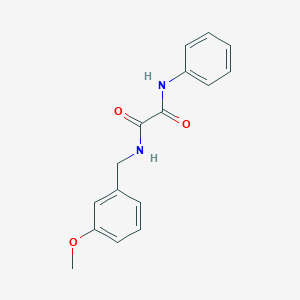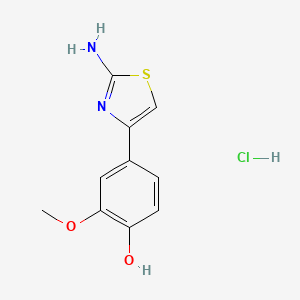![molecular formula C21H26N2O3S B2502745 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide CAS No. 392324-25-3](/img/structure/B2502745.png)
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the sulfonyl group The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different derivatives of the original compound.
Applications De Recherche Scientifique
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a tool in medicinal chemistry.
Industry: The compound may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism by which 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action depends on the specific context in which the compound is used, and ongoing research aims to elucidate these pathways in greater detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
- 4-(pyrrolidine-1-sulfonyl)aniline
Uniqueness
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-13-17(2)15-23(14-16)27(25,26)20-11-9-18(10-12-20)21(24)22(3)19-7-5-4-6-8-19/h4-12,16-17H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYPKLHWRGHWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)
![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)

